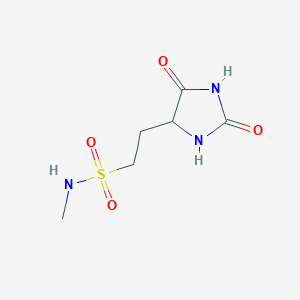![molecular formula C9H6ClN2O2Rh B13774609 (SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium](/img/structure/B13774609.png)
(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium is a coordination compound featuring a rhodium center coordinated to a 1H-pyrrolo[2,3-b]pyridine ligand, two carbonyl groups, and a chloride ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium typically involves the reaction of rhodium trichloride with 1H-pyrrolo[2,3-b]pyridine in the presence of carbon monoxide. The reaction is carried out under an inert atmosphere, often using a Schlenk line or glovebox to prevent oxidation. The reaction conditions usually include heating the mixture to around 80-100°C for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis, ensuring proper handling of rhodium and carbon monoxide, which are both hazardous materials.
化学反応の分析
Types of Reactions
(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium can undergo various chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted by other ligands such as phosphines or amines.
Oxidative Addition: The rhodium center can participate in oxidative addition reactions, which are crucial in catalytic cycles.
Reductive Elimination: This compound can also undergo reductive elimination, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphines, amines, and halides. The reactions are typically carried out under inert atmospheres to prevent oxidation of the rhodium center.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-ligated rhodium complexes, while oxidative addition reactions can produce higher oxidation state rhodium species.
科学的研究の応用
(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium has several scientific research applications:
作用機序
The mechanism of action of (SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium involves coordination to target molecules through its rhodium center. In catalysis, the rhodium center facilitates various bond-forming and bond-breaking processes. In medicinal applications, the compound can bind to DNA or proteins, disrupting their normal function and leading to cell death .
類似化合物との比較
Similar Compounds
Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine)iridium: Similar in structure but with iridium instead of rhodium.
Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine)platinum: Platinum analog with similar coordination environment.
Uniqueness
(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium is unique due to the specific electronic properties of rhodium, which make it particularly effective in catalytic applications. Its ability to undergo oxidative addition and reductive elimination reactions efficiently sets it apart from its iridium and platinum analogs .
特性
分子式 |
C9H6ClN2O2Rh |
|---|---|
分子量 |
312.51 g/mol |
InChI |
InChI=1S/C7H6N2.2CO.ClH.Rh/c1-2-6-3-5-9-7(6)8-4-1;2*1-2;;/h1-5H,(H,8,9);;;1H;/q;2*-1;;+3/p-1 |
InChIキー |
DTEHUEUOLFNAAQ-UHFFFAOYSA-M |
正規SMILES |
[C-]=O.[C-]=O.C1=CC2=C(NC=C2)N=C1.Cl[Rh+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate](/img/structure/B13774535.png)
![tert-butyl N-[(4-methyl-3-nitrobenzoyl)amino]carbamate](/img/structure/B13774538.png)

![2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride](/img/structure/B13774545.png)

![3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride](/img/structure/B13774556.png)




![(3aS,4R,6aS)-4-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13774593.png)


![5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole](/img/structure/B13774610.png)
